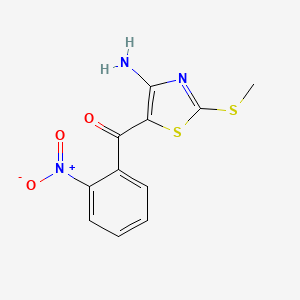

(4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone

Description

(4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone (CAS: 2237942-23-1) is a thiazole-based compound synthesized via a multi-step protocol involving cyanimidodithiocarbonic acid S-methyl ester S-potassium salt and 2-bromo-2’-nitroacetophenone under triethylamine catalysis . Its molecular formula is $ \text{C}{11}\text{H}{10}\text{N}3\text{O}3\text{S}_2 $, with a molecular weight of 296.0 g/mol (observed via ESIMS: m/z 296.0 [(M+H)⁺]) . Key structural features include:

- A methylthio (SCH₃) group at position 2 of the thiazole ring.

- A 2-nitrophenyl moiety at the methanone position.

This compound has been investigated as a cyclin-dependent kinase (CDK) inhibitor, particularly targeting CDK9, due to its structural resemblance to diaminothiazole derivatives .

Properties

IUPAC Name |

(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S2/c1-18-11-13-10(12)9(19-11)8(15)6-4-2-3-5-7(6)14(16)17/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCVNRJYZCBJSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(S1)C(=O)C2=CC=CC=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrobenzoyl chloride with 4-amino-2-(methylthio)thiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Amino derivatives of the nitrophenyl group.

Substitution: Various substituted thiazole and nitrophenyl derivatives.

Scientific Research Applications

(4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

Pharmaceuticals: The compound is investigated for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.

Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. The compound’s overall effect is determined by its ability to modulate specific biochemical pathways.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The methylthio group distinguishes the target compound from analogs with amino or substituted amino groups at position 2. Key comparisons include:

Key Observations:

- Methylthio vs.

- Bicyclic Substituents: Compounds like 14i–14k with exo-aminonorbornane or tetrahydropyran groups exhibit higher molecular weights (~350–360 g/mol) and improved kinase selectivity due to steric and electronic effects .

Aryl Group Modifications

The 2-nitrophenyl group in the target compound contrasts with analogs bearing nitro groups at other positions or substituted aryl moieties:

Key Observations:

- Extended Aromatic Systems : Compounds with benzo[d]thiazol-2-yl or trimethoxyphenyl groups (e.g., 3a–3e in ) exhibit enhanced π-π stacking interactions with kinase active sites, improving potency .

Biological Activity

The compound (4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-nitrobenzoyl chloride with 4-amino-2-(methylthio)thiazole in the presence of a base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to enhance yield and purity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Properties

| Property | Value |

|---|---|

| Molecular Weight | 270.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against both gram-positive and gram-negative bacteria . The presence of the nitrophenyl group may enhance this activity through electron transfer mechanisms.

Anticancer Potential

Studies have highlighted the potential anticancer effects of thiazole derivatives. The compound has been evaluated for its ability to inhibit various cancer cell lines, including breast, liver, and prostate cancer cells. Notably, certain derivatives demonstrated IC50 values indicative of significant cytotoxicity against these cell lines .

Case Study: Antitumor Activity

A study focusing on thiazole derivatives reported that compounds with similar structural features to this compound exhibited promising anticancer activity. For example, one derivative showed an IC50 value of less than 10 µM against human glioblastoma cells, suggesting a strong potential for further development as an anticancer agent .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The thiazole moiety may interact with various enzymes, potentially inhibiting their activity.

- Electron Transfer : The nitrophenyl group can participate in electron transfer reactions, which may disrupt cellular processes.

- Cell Cycle Modulation : Inhibition of histone acetyltransferases (HATs) like GCN5 has been linked to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiazole-containing compounds:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| Sulfathiazole | Antimicrobial | Known for broad-spectrum antibacterial activity |

| Ritonavir | Antiviral | Contains a thiazole moiety; used in HIV treatment |

| Abafungin | Antifungal | Exhibits antifungal properties |

Research Applications

The compound has been explored for various applications in medicinal chemistry, including:

Q & A

Q. What are the optimal synthetic routes for (4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step process involving bromoacetyl precursors and cyanimidodithiocarbonic acid derivatives. Key steps include:

- Reagent selection : Use 2-bromo-2’-nitroacetophenone (1.0 mmol) and cyanimidodithiocarbonic acid S-methyl ester S-potassium salt (0.9 mmol) in DMF with triethylamine (1.3 mmol) as a catalyst .

- Reaction conditions : Stir at 50°C for 2 hours, followed by purification via silica gel chromatography (ethyl acetate/hexanes gradient) to achieve a 68% yield .

- Optimization factors : Solvent choice (DMF enhances reactivity), catalyst ratio (1.3:1 triethylamine:substrate), and temperature control (50°C minimizes side reactions) .

Q. How can structural characterization of this compound be performed to confirm its configuration?

A combination of spectroscopic and crystallographic methods is critical:

- NMR spectroscopy : Key signals include δ 8.13 (dd, J = 8.08 Hz, aromatic H), δ 2.62 (s, SCH₃ group) in DMSO-d₆, and broad singlet NH₂ protons at δ 7.97 .

- Mass spectrometry : ESI-MS confirms molecular weight with [M+H]+ at m/z 296.0 .

- X-ray crystallography : While direct data for this compound is limited, analogous thiazole derivatives (e.g., 2-Anilino-4-methylthiazol) show planar thiazole rings with nitro groups in orthogonal planes, validated by crystallographic analysis .

Q. What methodologies are recommended for assessing purity and stability during synthesis?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexanes gradients (e.g., 0–100% ethyl acetate) to isolate pure fractions .

- HPLC-MS : Monitor purity (>95%) via retention time and molecular ion peaks .

- Stability tests : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, followed by NMR or LC-MS to detect decomposition products .

Advanced Research Questions

Q. How does the methylthio substituent influence the compound’s structure-activity relationships (SAR) in kinase inhibition?

- Steric and electronic effects : The methylthio group enhances hydrophobic interactions with kinase pockets (e.g., CDK9) while its electron-donating nature stabilizes aromatic π-stacking with residues like Phe80 .

- Comparative studies : Analogues with SCH₃ show 2–3× higher inhibitory potency against CDK9 compared to NH₂ or OCH₃ substituents, as seen in IC₅₀ assays .

- Methodology : Perform molecular docking (e.g., AutoDock Vina) and mutagenesis studies to map binding interactions .

Q. What strategies can improve selectivity for CDK9 over other cyclin-dependent kinases?

- Substituent modification : Replace the 2-nitrophenyl group with 3,4,5-trimethoxyphenyl to exploit hydrophobic subpockets in CDK9, reducing off-target binding to CDK2/4 .

- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical H-bond donors (e.g., NH₂ at C4) and acceptors (nitro group) .

- Biological assays : Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. How can computational modeling predict the compound’s binding modes with biological targets?

- Docking protocols : Prepare protein structures (PDB: 4AU8 for CDK5) using Maestro, assign protonation states, and perform induced-fit docking .

- Interaction analysis : Identify key residues (e.g., CDK9’s Glu81 and Lys33) forming H-bonds with the nitro and amino groups .

- Validation : Compare computational binding scores (e.g., Glide scores) with experimental IC₅₀ values to refine models .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer activity) and control compounds (e.g., staurosporine) .

- Data normalization : Adjust for ATP concentration differences in kinase assays (e.g., 10 µM ATP vs. 1 mM) .

- Meta-analysis : Apply statistical tools (e.g., GraphPad Prism) to aggregate data from multiple studies and identify outliers .

Q. What in vitro toxicity profiling methods are recommended for preclinical evaluation?

- Cytotoxicity assays : Use MTT or CellTiter-Glo in HEK293 or HepG2 cells to determine CC₅₀ values .

- Off-target screening : Assess hERG channel inhibition (PatchClamp) and mitochondrial toxicity (Seahorse XF Analyzer) .

- Metabolic stability : Conduct microsomal stability tests (human liver microsomes) to predict hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.